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Compound of Interest

Compound Name: 4-Heptylbenzoic acid

Cat. No.: B1345977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Heptylbenzoic acid (CAS No: 38350-87-7), a molecule of interest in various fields of chemical

and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for

ease of comparison and analysis. Detailed experimental protocols for each spectroscopic

technique are also provided.

Chemical Structure and Properties
4-Heptylbenzoic acid is an organic compound with the molecular formula C₁₄H₂₀O₂ and a

molecular weight of approximately 220.31 g/mol .[1][2] Its structure consists of a benzoic acid

moiety substituted with a heptyl group at the para-position of the benzene ring.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-Heptylbenzoic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.0 (approx.) br s 1H -COOH

7.9 - 8.1 d 2H Ar-H (ortho to -COOH)

7.2 - 7.4 d 2H Ar-H (ortho to heptyl)

2.6 - 2.8 t 2H Ar-CH₂-

1.5 - 1.7 m 2H -CH₂- (β to Ar)

1.2 - 1.4 m 8H -(CH₂)₄-

0.8 - 1.0 t 3H -CH₃

Predicted data based on typical values for similar structures. Actual experimental data may

vary.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

172.0 (approx.) -COOH

148.0 (approx.) Ar-C (para to -COOH)

130.0 (approx.) Ar-CH (ortho to -COOH)

129.0 (approx.) Ar-C (ipso to -COOH)

128.5 (approx.) Ar-CH (ortho to heptyl)

36.0 (approx.) Ar-CH₂-

31.8 (approx.) -CH₂-

31.5 (approx.) -CH₂-

29.2 (approx.) -CH₂-

29.1 (approx.) -CH₂-

22.6 (approx.) -CH₂-

14.1 (approx.) -CH₃

Predicted data based on typical values for similar structures. Actual experimental data may

vary.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group Assignment

2500-3300 O-H stretch (Carboxylic acid)

2955, 2925, 2855 C-H stretch (Aliphatic)

1680-1710 C=O stretch (Carboxylic acid)

1610, 1580 C=C stretch (Aromatic)

1420-1470 C-H bend (Aliphatic)

1280-1320 C-O stretch (Carboxylic acid)

920 O-H bend (Carboxylic acid dimer)
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Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment

220 35 [M]⁺

203 15 [M - OH]⁺

177 10 [M - C₃H₇]⁺

149 20 [M - C₅H₁₁]⁺

135 100 [M - C₆H₁₃]⁺ (Base Peak)

121 30 [C₇H₅O₂]⁺

91 25 [C₇H₇]⁺

43 40 [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 4-Heptylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Heptylbenzoic acid is prepared by dissolving 5-10 mg of the compound in

approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl

sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra

are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid 4-Heptylbenzoic acid is typically obtained using the KBr pellet

method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with

approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure in a die to form a transparent pellet. The spectrum is recorded

against a background of a pure KBr pellet.
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Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. The molecules are bombarded with

a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting

ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Signaling Pathways
The spectroscopic data presented provides a comprehensive fingerprint of 4-Heptylbenzoic
acid, allowing for its unambiguous identification and characterization. The workflow for such a

spectroscopic analysis is outlined below.

General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation

4-Heptylbenzoic Acid

NMR Spectroscopy
(¹H, ¹³C) FT-IR SpectroscopyMass Spectrometry

Structural Elucidation
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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